molecular formula C13H19FO2 B7992035 1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol

Cat. No.: B7992035
M. Wt: 226.29 g/mol
InChI Key: WDBLLKWBKBCTKL-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is a chemical compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a phenyl ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol typically involves the reaction of 5-fluoro-3-iso-pentoxybenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(5-Fluoro-3-iso-pentoxyphenyl)acetone.

    Reduction: Formation of 1-(5-Fluoro-3-iso-pentoxyphenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and iso-pentoxy group can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-3-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an iso-pentoxy group.

    1-(5-Fluoro-3-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of an iso-pentoxy group.

    1-(5-Fluoro-3-propoxyphenyl)ethanol: Similar structure but with a propoxy group instead of an iso-pentoxy group.

Uniqueness

1-(3-Fluoro-5-(isopentyloxy)phenyl)ethanol is unique due to the presence of the iso-pentoxy group, which can impart different physicochemical properties compared to its analogs

Properties

IUPAC Name

1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO2/c1-9(2)4-5-16-13-7-11(10(3)15)6-12(14)8-13/h6-10,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBLLKWBKBCTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC(=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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